2-(4-chlorophenoxy)-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenoxy group, a methoxyethyl group, and a tetrahydropyrazino[1,2-a]benzimidazole moiety, making it a unique and versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide involves multiple steps, starting with the preparation of the chlorophenoxy and methoxyethyl intermediates. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature control and inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-chlorophenoxyacetic acid: A herbicide with similar structural features but different applications.
2-(2,4-dichlorophenoxy)propionic acid: Another herbicide with structural similarities but distinct chemical properties.
Uniqueness
2-(4-chlorophenoxy)-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide stands out due to its unique combination of functional groups and potential for diverse applications. Its structural complexity and versatility make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C21H23ClN4O3 |
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Molecular Weight |
414.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(2-methoxyethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]acetamide |
InChI |
InChI=1S/C21H23ClN4O3/c1-28-11-10-25-8-9-26-19-7-4-16(12-18(19)24-20(26)13-25)23-21(27)14-29-17-5-2-15(22)3-6-17/h2-7,12H,8-11,13-14H2,1H3,(H,23,27) |
InChI Key |
QIDFGWUNQMCMNP-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCN2C(=NC3=C2C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Cl)C1 |
Origin of Product |
United States |
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